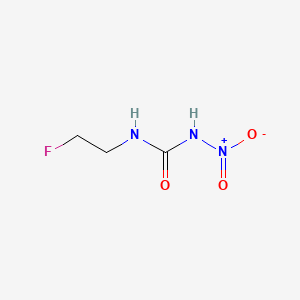
N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid is a complex organic compound that belongs to the class of anthranilic acids Anthranilic acids are aromatic acids characterized by the presence of an amino group attached to a benzene ring, which is also substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of anthranilic acid derivatives with adamantylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid involves its interaction with specific molecular targets and pathways. The adamantylmethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate various biochemical pathways, including those involved in inflammation and cell proliferation. Its effects are mediated through interactions with enzymes, receptors, and other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthranilic Acid: The parent compound, which lacks the adamantylmethyl group.
Fenamic Acid: Another derivative of anthranilic acid, used as a nonsteroidal anti-inflammatory drug (NSAID).
N-Phenylanthranilic Acid: A related compound with a phenyl group instead of the adamantylmethyl group.
Uniqueness
N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid is unique due to the presence of the adamantylmethyl group, which imparts enhanced stability, lipophilicity, and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other anthranilic acid derivatives.
Eigenschaften
CAS-Nummer |
34701-96-7 |
|---|---|
Molekularformel |
C25H29NO2 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
2-[4-[(3-methyl-1-adamantyl)methyl]anilino]benzoic acid |
InChI |
InChI=1S/C25H29NO2/c1-24-11-18-10-19(12-24)15-25(14-18,16-24)13-17-6-8-20(9-7-17)26-22-5-3-2-4-21(22)23(27)28/h2-9,18-19,26H,10-16H2,1H3,(H,27,28) |
InChI-Schlüssel |
RLZKVDJTLMDUGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3CC(C1)CC(C3)(C2)CC4=CC=C(C=C4)NC5=CC=CC=C5C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


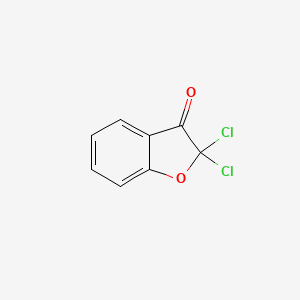

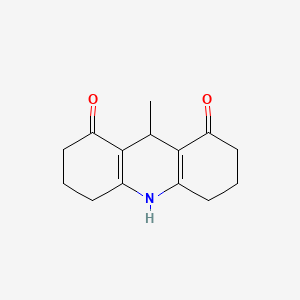


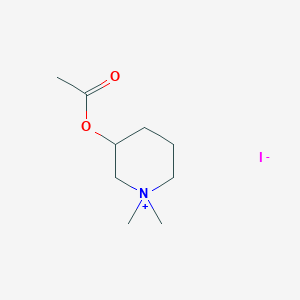

![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
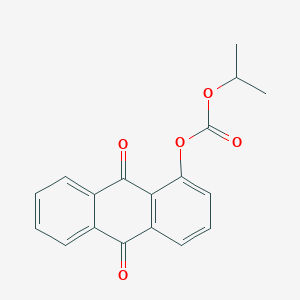


![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)

